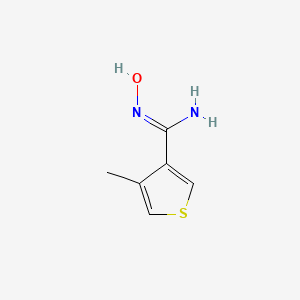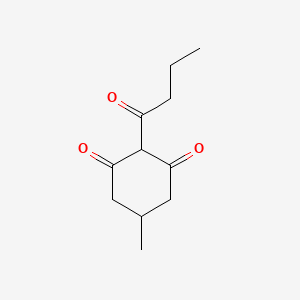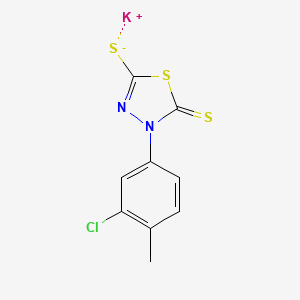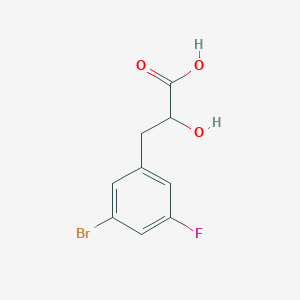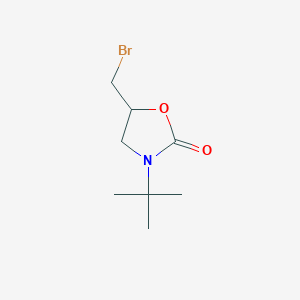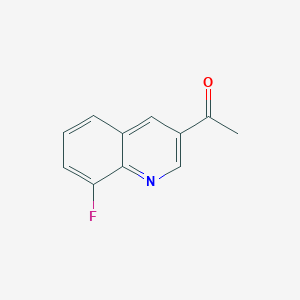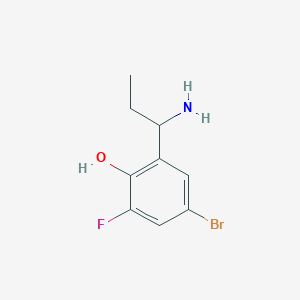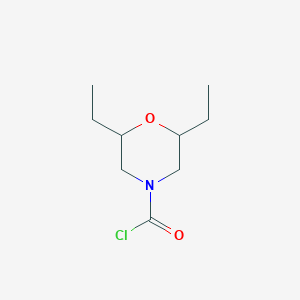
2,6-Diethylmorpholine-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diethylmorpholine-4-carbonyl chloride is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2,6-Diethylmorpholine-4-carbonyl chloride typically involves the reaction of 2,6-diethylmorpholine with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:
Reaction Setup: The 2,6-diethylmorpholine is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Phosgene: Phosgene gas is bubbled through the solution at a controlled rate while maintaining the temperature at around 0-5°C.
Reaction Completion: The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by analytical techniques such as NMR or HPLC.
Isolation and Purification: The product is isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
2,6-Diethylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-diethylmorpholine and hydrochloric acid.
Reduction: It can be reduced to 2,6-diethylmorpholine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, it can undergo oxidation under specific conditions to form corresponding oxidized products
Aplicaciones Científicas De Investigación
2,6-Diethylmorpholine-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying their structure and function.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,6-Diethylmorpholine-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where it acts as an acylating agent, facilitating the formation of amides, esters, and other derivatives .
Comparación Con Compuestos Similares
2,6-Diethylmorpholine-4-carbonyl chloride can be compared with other carbonyl chlorides such as:
Acetyl chloride: A simpler acyl chloride used in similar acylation reactions but with different reactivity and selectivity.
Benzoyl chloride: An aromatic acyl chloride with distinct properties due to the presence of the benzene ring.
Chloroformyl morpholine: A related compound with a morpholine ring but different substituents, leading to variations in reactivity and applications
Propiedades
Fórmula molecular |
C9H16ClNO2 |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
2,6-diethylmorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO2/c1-3-7-5-11(9(10)12)6-8(4-2)13-7/h7-8H,3-6H2,1-2H3 |
Clave InChI |
RDJAFOPSMLTZIN-UHFFFAOYSA-N |
SMILES canónico |
CCC1CN(CC(O1)CC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


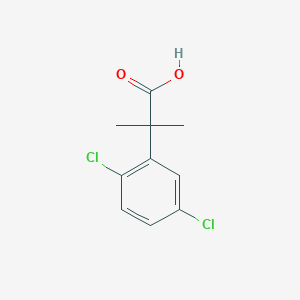

![5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13300736.png)
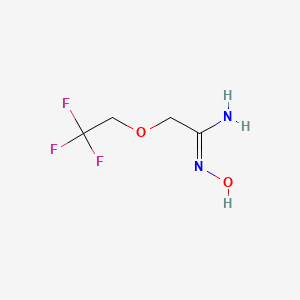
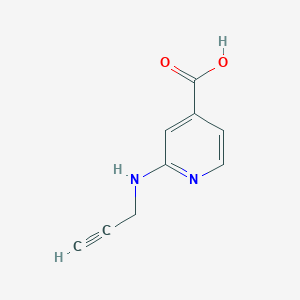
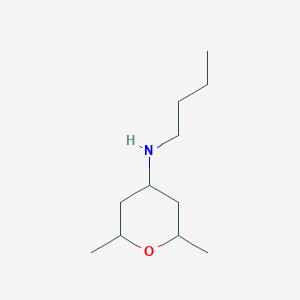
![5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13300767.png)
